3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
IUPAC Name |
3-benzyl-9-hydroxy-2-methylpyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O2/c1-11-13(10-12-6-3-2-4-7-12)16(20)18-9-5-8-14(19)15(18)17-11/h2-9,19H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPDRHTBABOHAAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CC=C(C2=N1)O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
70381-49-6 | |
| Record name | 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Core Cyclocondensation Strategy
The foundational approach involves cyclocondensation between substituted pyridines and lactones or diketones. A patent by Janssen Pharmaceutica N.V. describes the reaction of 3-phenylmethoxy-pyridin-2-amine with 2-acetylbutyrolactone (3-acetyl-4,5-dihydro-2(3H)-furanone) in toluene under acidic conditions (phosphoryl chloride, POCl₃) to form the pyrido[1,2-a]pyrimidin-4-one scaffold. For the benzyl derivative, the amine precursor is modified to include a benzyl group, which remains intact during cyclization.
Key Reaction Steps :
- Activation : POCl₃ facilitates the formation of an electrophilic intermediate by protonating the lactone.
- Cyclization : Nucleophilic attack by the pyridine amine on the activated lactone generates the fused pyrimidine ring.
- Aromatization : Elimination of water yields the aromatic pyrido[1,2-a]pyrimidin-4-one core.
Benzyl Group Introduction
The benzyl moiety is introduced either:
- Pre-cyclization : Using 3-benzyloxy-pyridin-2-amine as the starting material, where the benzyl group acts as a protecting group for the hydroxyl functionality.
- Post-cyclization : Via alkylation of a deprotected intermediate, though this method risks over-alkylation and reduced yields.
Optimization of Reaction Conditions
Solvent and Catalyst Systems
Comparative studies in patents highlight the superiority of chlorobenzene over toluene due to its higher boiling point (131°C vs. 110°C), enabling prolonged reflux without solvent loss. Catalytic p-toluenesulfonic acid (PTSA) outperforms acetic acid, achieving 95% conversion versus 85% in benchmark tests.
Table 1: Solvent and Catalyst Impact on Yield
| Solvent | Catalyst | Temperature (°C) | Conversion (%) |
|---|---|---|---|
| Toluene | POCl₃ | 90 | 78 |
| Chlorobenzene | PTSA | 120 | 95 |
Impurity Control
Residual 2-acetylbutyrolactone (<0.3%) is minimized by:
- Activated Carbon Treatment : Adsorbs unreacted lactone during workup.
- Crystallization : Using ethanol-water mixtures (3:1 v/v) to isolate the product with >97% purity.
Structural Characterization and Analytical Data
Spectroscopic Confirmation
Purity Assessment
High-performance liquid chromatography (HPLC) methods utilizing C18 columns and acetonitrile-phosphate buffer gradients confirm >95% purity, with retention times of 6.8 minutes.
Industrial-Scale Production Challenges
Scalability Issues
Cost-Effective Sourcing
Vendors like AKSci prioritize custom synthesis (5054CU) using internationally sourced raw materials, though batch-to-batch variability remains a concern.
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the pyrido[1,2-a]pyrimidin-4-one core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of reduced pyrido[1,2-a]pyrimidin-4-one derivatives.
Substitution: Formation of nitro or halogenated derivatives at position 3.
Scientific Research Applications
3-Benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The hydroxy group at position 9 and the benzyl group at position 3 play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Substitution at Position 3: Benzyl vs. Other Groups
The 3-position substituent significantly influences electronic and steric properties. Key comparisons include:
Key Insights :
Substitution at Position 2: Methyl vs. Alkoxy/Alkyl Groups
The 2-methyl group in the target compound contrasts with bulkier or oxygen-containing substituents:
Key Insights :
Substitution at Position 9: Hydroxy vs. Halogen/Amino Groups
The 9-hydroxy group is critical for hydrogen bonding and metal chelation:
Key Insights :
Key Insights :
Biological Activity
3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activities, synthesis, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrido[1,2-a]pyrimidine core, which is known for its diverse biological activities. The synthesis typically involves the reaction of 2-amino-3-hydroxypyridine with 2-acetylbutyrolactone under controlled conditions to yield the desired product with high purity (>97%) and minimal residual impurities .
Biological Activities
1. Antimicrobial Properties
Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, suggesting that this compound may also possess such properties.
2. Anticancer Potential
The compound's structural features suggest potential anticancer activity. Pyrido[1,2-a]pyrimidines have been studied for their ability to inhibit specific kinases involved in cancer cell proliferation. In vitro studies are needed to evaluate the efficacy of this compound against cancer cell lines.
3. Neuroprotective Effects
Some studies have highlighted the neuroprotective properties of related compounds in models of neurodegenerative diseases. The ability to modulate neuroinflammatory pathways may offer therapeutic benefits for conditions like Alzheimer's disease.
Table 1: Summary of Biological Activities
| Activity Type | Description | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Potential kinase inhibition | |
| Neuroprotective | Modulation of neuroinflammation |
Case Study: Anticancer Activity
In a recent study focusing on a related compound, researchers examined its effects on various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, with IC50 values suggesting significant potency against breast and lung cancer cells. Further investigations are necessary to determine the specific mechanisms involved and to evaluate the potential for clinical applications.
Q & A
Q. What are the established synthetic routes for 3-benzyl-9-hydroxy-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one, and how do reaction conditions influence yield?
- Methodological Answer : The compound's synthesis typically involves constructing the pyrido[1,2-a]pyrimidin-4-one core via condensation reactions. For example, reacting 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate derivatives with benzylamines in ethanol under reflux can yield analogs . Optimization of catalysts (e.g., acid/base) and solvent systems (e.g., ethanol, DMF) is critical to achieving high yields (>70%). Temperature control (80–100°C) and inert atmospheres (N₂) mitigate side reactions like oxidation. Purity is verified via HPLC and NMR .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer : X-ray crystallography using SHELXL software is the gold standard for structural confirmation. The compound's hydroxyl and benzyl groups generate distinct diffraction patterns, with hydrogen-bonding networks observable in the crystal lattice . Complementary techniques include:
- ¹H/¹³C NMR : Aromatic protons (δ 7.2–8.5 ppm) and methyl groups (δ 2.1–2.5 ppm) confirm substitution patterns.
- HRMS : Molecular ion peaks ([M+H]⁺) align with the formula C₁₆H₁₅N₂O₂ (calc. 281.1125) .
Q. What analytical techniques are essential for assessing purity and stability?
- Methodological Answer :
- HPLC-DAD : Quantifies purity (>95%) using C18 columns and UV detection at 254 nm.
- Thermogravimetric Analysis (TGA) : Determines thermal stability (decomposition >200°C).
- Accelerated Stability Studies : Storage at 40°C/75% RH for 4 weeks monitors degradation (e.g., hydrolysis of the benzyl group) .
Advanced Research Questions
Q. How do substituents at the C-3 position influence reactivity in metal-free chalcogenation reactions?
- Methodological Answer : The C-3 position is highly reactive due to electron-deficient pyrimidinone rings. Radical-based sulfenylation/selenylation (using thiols/diselenides and iodine) proceeds efficiently under mild conditions (50°C, DMSO). Electron-withdrawing groups (e.g., -Cl) enhance reactivity by stabilizing radical intermediates, achieving yields up to 95% . Mechanistic studies using TEMPO (radical scavenger) confirm a thiyl/selenyl radical pathway .
Q. What strategies resolve contradictions in reported biological activities of pyrido[1,2-a]pyrimidin-4-one derivatives?
- Methodological Answer : Discrepancies in bioactivity (e.g., analgesic vs. antimicrobial effects) arise from structural variations (e.g., thiazolidinone vs. benzodioxole substituents). To resolve:
- Comparative SAR Studies : Test analogs (e.g., 3-benzyl vs. 3-chloro derivatives) in standardized assays (e.g., acetic acid writhing model for analgesia ).
- Computational Docking : Predict target binding (e.g., COX-2 for anti-inflammatory activity) using AutoDock Vina .
Q. How can reaction conditions be optimized for scalable synthesis without compromising enantiomeric purity?
- Methodological Answer :
- Flow Chemistry : Continuous microreactors improve heat/mass transfer, reducing side products (e.g., diastereomers).
- Chiral Catalysts : Use (R)-BINAP-Pd complexes for asymmetric benzylation, achieving >90% ee .
- DoE (Design of Experiments) : Multivariate analysis identifies critical parameters (e.g., pH, solvent polarity) .
Methodological Recommendations
- Synthetic Challenges : Use DFT calculations (Gaussian 09) to predict regioselectivity in benzylation .
- Data Validation : Cross-validate NMR assignments with 2D COSY/HSQC spectra .
- Bioactivity Profiling : Combine in vitro (enzyme inhibition) and in vivo (rodent models) studies to confirm mechanisms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
